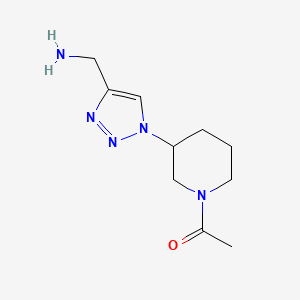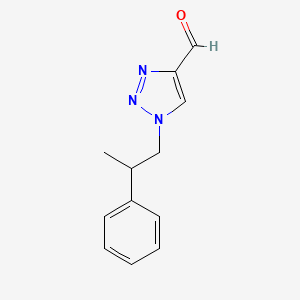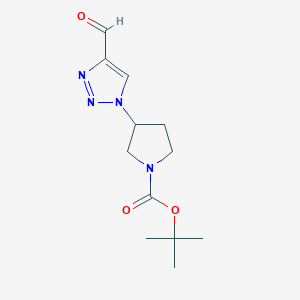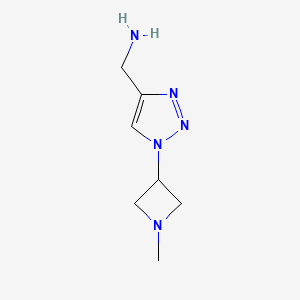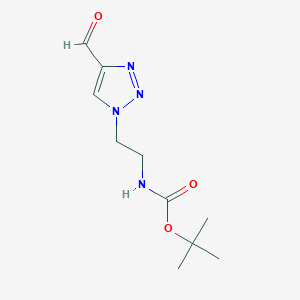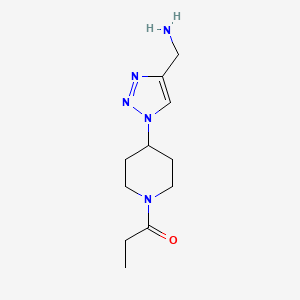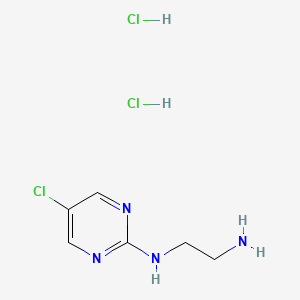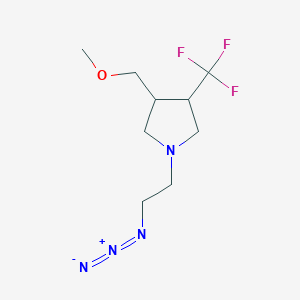
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine
Descripción general
Descripción
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine is a complex organic compound characterized by its unique structural features, including an azidoethyl group, a methoxymethyl group, and a trifluoromethyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The azidoethyl group can be introduced through nucleophilic substitution reactions, while the methoxymethyl and trifluoromethyl groups are added through specific reagents and reaction conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the azido group makes it particularly reactive in click chemistry reactions, which are widely used in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions involving this compound can yield a variety of products, including amides, esters, and other functionalized pyrrolidines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound's azido group makes it useful in bioconjugation and labeling studies.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it valuable in materials science and the development of advanced materials.
Mecanismo De Acción
The mechanism by which 1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine exerts its effects depends on its specific application. In bioconjugation, for example, the azido group can react with alkyne-functionalized molecules through a click chemistry reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling biomolecules.
Molecular Targets and Pathways: The compound can interact with various molecular targets, depending on its application. In drug development, it may target specific enzymes or receptors involved in disease pathways.
Comparación Con Compuestos Similares
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine is unique due to its combination of functional groups. Similar compounds include:
1-(2-Azidoethyl)-3-(methoxymethyl)pyrrolidine: Lacks the trifluoromethyl group.
1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidine: Lacks the methoxymethyl group.
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine: Lacks the azidoethyl group.
Propiedades
IUPAC Name |
1-(2-azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4O/c1-17-6-7-4-16(3-2-14-15-13)5-8(7)9(10,11)12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPBCLQDNOEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


